6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine
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Overview
Description
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with ethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and disrupting downstream signaling pathways. This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibitory properties and potential anticancer applications.
Uniqueness: 6-Ethyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain molecular targets. This uniqueness makes it a valuable compound for the development of targeted therapies and novel materials .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-ethylpyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-12-3-6-7(4-12)10-5-11-8(6)9/h3-5H,2H2,1H3,(H2,9,10,11) |
InChI Key |
XGBMUECAYNVBJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=C1)N=CN=C2N |
Origin of Product |
United States |
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